3,3'-carbonylbis(oxy)bis(2-phenylpropane-3,1-diyl) dicarbamate
CAS No.: 1796927-91-7
Cat. No.: VC0195906
Molecular Formula: C21H24N2O7
Molecular Weight: 416.43
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1796927-91-7 |
|---|---|
| Molecular Formula | C21H24N2O7 |
| Molecular Weight | 416.43 |
| IUPAC Name | bis(3-carbamoyloxy-2-phenylpropyl) carbonate |
| Standard InChI | InChI=1S/C21H24N2O7/c22-19(24)27-11-17(15-7-3-1-4-8-15)13-29-21(26)30-14-18(12-28-20(23)25)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H2,22,24)(H2,23,25) |
| SMILES | C1=CC=C(C=C1)C(COC(=O)N)COC(=O)OCC(COC(=O)N)C2=CC=CC=C2 |
| Appearance | White Solid |
Introduction
Chemical Identity and Structural Properties
Basic Identification
3,3'-Carbonylbis(oxy)bis(2-phenylpropane-3,1-diyl) dicarbamate is a complex organic molecule with several synonyms in scientific literature. The compound is formally recognized through various identifiers which are crucial for its documentation and research applications.
Table 1: Basic Identifiers of 3,3'-Carbonylbis(oxy)bis(2-phenylpropane-3,1-diyl) Dicarbamate
| Identifier | Value |
|---|---|
| CAS Number | 1796927-91-7 |
| PubChem CID | 129012025 |
| Molecular Formula | C21H24N2O7 |
| Molecular Weight | 416.43 g/mol |
| IUPAC Name | bis(3-carbamoyloxy-2-phenylpropyl) carbonate |
| Common Synonyms | Felbamate Dimer, Bis(3-carbamoyloxy-2-phenylpropyl) carbonate |
The compound was first indexed in PubChem in July 2017, with subsequent updates to its database entry, the most recent being in April 2025 . This ongoing curation reflects the continuing research interest in this compound.
Structural Characteristics
The molecular structure of 3,3'-carbonylbis(oxy)bis(2-phenylpropane-3,1-diyl) dicarbamate features a central carbonate linkage connecting two phenylpropyl units, each bearing a carbamate functional group. This structure can be represented by the following key identifiers:
Table 2: Structural Identifiers of 3,3'-Carbonylbis(oxy)bis(2-phenylpropane-3,1-diyl) Dicarbamate
| Structural Identifier | Value |
|---|---|
| Standard InChI | InChI=1S/C21H24N2O7/c22-19(24)27-11-17(15-7-3-1-4-8-15)13-29-21(26)30-14-18(12-28-20(23)25)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H2,22,24)(H2,23,25) |
| SMILES | C1=CC=C(C=C1)C(COC(=O)N)COC(=O)OCC(COC(=O)N)C2=CC=CC=C2 |
This chemical contains two phenyl rings, a central carbonate group (O-C(=O)-O), and two terminal carbamate groups (NH2-C(=O)-O). The symmetrical nature of the molecule is evident from its structure, with the central carbonate group acting as a bridge between the two similar phenylpropyl carbamate units .
Physical and Chemical Properties
| Property | Description |
|---|---|
| Physical State | White solid |
| Purity (Commercial) | > 95% |
| Solubility | Soluble in dichloromethane, acetonitrile |
| Chemical Stability | Stable under normal laboratory conditions |
| Functional Groups | Carbamate, carbonate, aromatic rings |
The chemical reactivity of this compound is primarily associated with its carbamate and carbonate functional groups, which can undergo hydrolysis under strongly acidic or basic conditions.
Pharmaceutical Significance
Relation to Felbamate
3,3'-Carbonylbis(oxy)bis(2-phenylpropane-3,1-diyl) dicarbamate is recognized as a dimer impurity of Felbamate (2-phenylpropane-1,3-diyl dicarbamate), an antiepileptic drug. Felbamate is clinically used for the treatment of certain types of seizures and epilepsy .
The relationship between this compound and Felbamate is particularly significant in pharmaceutical quality control. As a dimer impurity, it represents a potential contaminant that must be monitored and controlled during the manufacturing process of Felbamate. The formation of this dimer may occur during synthesis, processing, or storage of Felbamate under certain conditions .
Synthesis Methodology
Synthetic Route
The synthesis of 3,3'-carbonylbis(oxy)bis(2-phenylpropane-3,1-diyl) dicarbamate has been documented in the literature as a two-step process starting from 3-hydroxy-2-phenylpropyl carbamate, which is a metabolite of Felbamate. The reported synthesis pathway involves the following key steps:
Step 1: Reaction of 3-hydroxy-2-phenylpropyl carbamate with phenyl chloroformate in the presence of triethylamine to form an intermediate 3-(phenoxycarbonyloxy)-2-phenylpropyl carbamate.
Step 2: Reaction of this intermediate with additional 3-hydroxy-2-phenylpropyl carbamate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form the final dimer product .
Table 4: Key Reagents and Conditions for Synthesis
| Step | Starting Material | Reagents | Conditions | Product |
|---|---|---|---|---|
| 1 | 3-hydroxy-2-phenylpropyl carbamate | Phenyl chloroformate, Triethylamine | 0-5°C initially, then room temperature for 3h | 3-(phenoxycarbonyloxy)-2-phenylpropyl carbamate |
| 2 | Intermediate from Step 1 + 3-hydroxy-2-phenylpropyl carbamate | DBU | Room temperature, 18h | 3,3'-carbonylbis(oxy)bis(2-phenylpropane-3,1-diyl) dicarbamate |
The final product is typically purified by flash column chromatography using dichloromethane:methanol gradient elution, resulting in a white solid with HPLC purity of approximately 98.84% .
Analytical Characterization
Spectroscopic Analysis
The structural confirmation and purity assessment of 3,3'-carbonylbis(oxy)bis(2-phenylpropane-3,1-diyl) dicarbamate rely heavily on various spectroscopic techniques. The reported spectroscopic data includes:
Table 5: Spectroscopic Characterization Data
| Technique | Key Observations |
|---|---|
| IR (cm-1) | 3437, 3327, 3261, 3200 (N-H stretching), 1730, 1701, 1697 (C=O stretching), 1612, 1456, 1419, 1356, 1263, 1064, 966, 700 |
| 1H-NMR (CDCl3) | δ 7.31-7.24 (dd, J= 6.8 and 1.6 Hz, 4H, Ar-H), 7.24-7.21 (dd, J= 8.0 and 4.4 Hz, 2H, Ar-H), 7.13-7.19 (dd, J= 7.2 and 3.2 Hz 4H, Ar-H), 5.23 (bs, 4H, CH), 4.67-4.23 (m, 4H), 3.30-3.24 (m, 2H) |
| Mass Spectrometry | m/z 417 (M+H+) and 415 (M-H-) |
These spectroscopic data provide compelling evidence for the proposed structure of the compound. The IR spectrum confirms the presence of carbamate and carbonate functionalities through characteristic N-H and C=O stretching frequencies. The 1H-NMR spectrum is consistent with the expected aromatic and aliphatic proton signals, while the mass spectrometry data confirms the molecular weight of the compound .
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used for the purity assessment and quality control of 3,3'-carbonylbis(oxy)bis(2-phenylpropane-3,1-diyl) dicarbamate. According to the USP monograph for Felbamate, this dimer impurity has a characteristic relative retention time of approximately 9.1 when analyzed under specified chromatographic conditions .
Applications and Research Developments
Pharmaceutical Quality Control
The primary application of 3,3'-carbonylbis(oxy)bis(2-phenylpropane-3,1-diyl) dicarbamate is in the pharmaceutical quality control of Felbamate. As a specified impurity in regulatory guidelines, its accurate identification and quantification are crucial for ensuring the safety and efficacy of Felbamate drug products .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume